molecular formula C18H22N2O B5977523 1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one

1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one

Cat. No.: B5977523
M. Wt: 282.4 g/mol
InChI Key: WPAMOKSZYCXMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a naphthalene ring attached to a pyrrolidinone core, with an isopropylamino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one typically involves the reaction of naphthalen-1-ylmethanol with 4-(propan-2-ylamino)pyrrolidin-2-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance productivity and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethyl ketones, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of novel materials and catalysts.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive agent.

    Medicine: The compound is investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It finds applications in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-ylmethyl)-4-(methylamino)pyrrolidin-2-one
  • 1-(Naphthalen-1-ylmethyl)-4-(ethylamino)pyrrolidin-2-one
  • 1-(Naphthalen-1-ylmethyl)-4-(butylamino)pyrrolidin-2-one

Uniqueness

1-(Naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group at the 4-position of the pyrrolidinone core differentiates it from other similar compounds and influences its reactivity and interactions.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-(propan-2-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13(2)19-16-10-18(21)20(12-16)11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,19H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMOKSZYCXMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CC(=O)N(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.